molecular formula C13H14F3NO2 B2459400 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)cyclopropanecarboxamide CAS No. 1351613-23-4

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)cyclopropanecarboxamide

Cat. No.: B2459400
CAS No.: 1351613-23-4
M. Wt: 273.255
InChI Key: ZZWPQXOCPVCAPN-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)cyclopropanecarboxamide: is a synthetic organic compound characterized by the presence of a cyclopropane ring, a trifluoromethyl group, and a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)cyclopropanecarboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Hydroxyethyl Substitution: The hydroxyethyl group can be added through a nucleophilic addition reaction involving an appropriate hydroxyethyl precursor.

    Amidation: The final step involves the formation of the amide bond through a reaction between the carboxylic acid derivative of the cyclopropane ring and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be employed in substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its trifluoromethyl group can enhance the compound’s ability to interact with proteins and other biomolecules, making it a valuable tool in drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways and interact with specific molecular targets makes it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of advanced materials with unique properties. Its trifluoromethyl group can impart desirable characteristics such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The hydroxyethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-(4-methylphenyl)ethyl)cyclopropanecarboxamide
  • N-(2-hydroxy-2-(4-chlorophenyl)ethyl)cyclopropanecarboxamide
  • N-(2-hydroxy-2-(4-fluorophenyl)ethyl)cyclopropanecarboxamide

Uniqueness

Compared to similar compounds, N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)cyclopropanecarboxamide is unique due to the presence of the trifluoromethyl group. This group can significantly enhance the compound’s chemical stability, lipophilicity, and ability to interact with biological targets. These properties make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2/c14-13(15,16)10-5-3-8(4-6-10)11(18)7-17-12(19)9-1-2-9/h3-6,9,11,18H,1-2,7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWPQXOCPVCAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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